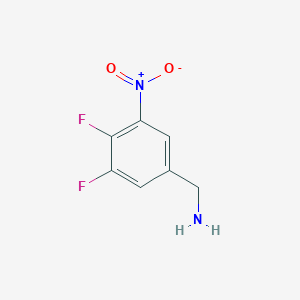

3,4-Difluoro-5-nitrobenzylamine

Description

3,4-Difluoro-5-nitrobenzylamine (C₇H₆F₂N₂O₂; average mass: 188.133 g/mol) is a fluorinated aromatic amine characterized by a benzylamine backbone substituted with two fluorine atoms at the 3- and 4-positions and a nitro group at the 5-position . Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s instability under reducing conditions (e.g., SnCl₂-mediated nitro group reduction) necessitates careful handling during synthesis .

Properties

CAS No. |

1803730-57-5 |

|---|---|

Molecular Formula |

C7H6F2N2O2 |

Molecular Weight |

188.13 g/mol |

IUPAC Name |

(3,4-difluoro-5-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H,3,10H2 |

InChI Key |

FDSDNWNHVXVJDP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CN |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds were selected due to shared structural motifs (fluorine, nitro, or benzyl/benzamide cores):

Structural and Functional Differences

Substituent Positions and Electronic Effects

Fluorine Substitution :

- In this compound, the 3,4-difluoro arrangement creates a meta-directing electronic environment, enhancing the nitro group’s electron-withdrawing effect. This contrasts with diflubenzuron, where 2,6-difluoro substitution imposes steric hindrance and ortho/para electronic effects .

- Fluorine atoms increase lipophilicity, improving membrane permeability in bioactive compounds .

Nitro Group :

Functional Group Reactivity

- Benzylamine vs. Benzamide :

- The primary amine in this compound enables nucleophilic reactions (e.g., acylation, alkylation), whereas benzamide derivatives (e.g., diflubenzuron) exhibit reduced reactivity due to the amide’s resonance stabilization .

- The carboxylic acid group in 3,4-Difluoro-5-nitrobenzoic acid allows for esterification or salt formation, unlike the benzylamine’s amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.